

Application Notes and Protocols for NMR Spectroscopy of D-Erythrose-1-13C

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Compound of Interest		
Compound Name:	D-Erythrose-1-13C	
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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of carbohydrates. This document provides a detailed protocol for the analysis of D-Erythrose specifically labeled with Carbon-13 at the C1 position (**D-Erythrose-1-13C**). The use of a 13C-labeled compound significantly enhances the signal-to-noise ratio for the labeled carbon, facilitating quantitative analysis and the study of its chemical environment. D-Erythrose, a four-carbon aldose, exists in solution as an equilibrium of several tautomers, including furanose and pyranose cyclic forms, as well as the open-chain aldehyde and its hydrate. Quantitative 13C NMR allows for the precise determination of the relative concentrations of these forms.

Quantitative Data Summary

In aqueous solution, **D-Erythrose-1-13C** exists as a mixture of tautomers. The following table summarizes the key quantitative NMR data for the major forms. Chemical shifts are referenced to an external standard.



Tautomer	Carbon	Chemical Shift (ppm)	¹J(C,H) (Hz)
α-Erythrofuranose	C1	~95.5	~170
β-Erythrofuranose	C1	~95.2	~160
Hydrate	C1	~90.5	Not Applicable

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, temperature, and pH. The values presented are typical for aqueous solutions at room temperature. The ${}^{1}J(C,H)$ coupling constants are estimates based on typical values for anomeric carbons in furanose rings, with α -anomers generally having a larger coupling constant than β -anomers.

Experimental Protocol

This protocol outlines the necessary steps for preparing a sample of **D-Erythrose-1-13C** and acquiring a quantitative 13C NMR spectrum.

- 1. Sample Preparation
- Materials:
 - D-Erythrose-1-13C (10-50 mg)
 - Deuterium oxide (D₂O, 99.9 atom % D)
 - High-quality 5 mm NMR tubes
 - Internal standard (optional, e.g., DSS, TMSP)
 - Paramagnetic relaxation agent (optional, e.g., Cr(acac)₃)
- Procedure:
 - Accurately weigh 10-50 mg of D-Erythrose-1-13C and transfer it to a clean, dry vial.
 - Add 0.6-0.7 mL of D₂O to the vial.



- Gently vortex or shake the vial until the sample is completely dissolved.
- If an internal standard is required for absolute quantification, add a known concentration.
- For quantitative analysis where long relaxation delays are a concern, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to a final concentration of approximately 10-20 mM to shorten the T1 relaxation times of the carbon nuclei.[1]
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2. NMR Data Acquisition

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Software: Standard NMR acquisition software (e.g., TopSpin, VnmrJ).
- Key Acquisition Parameters for Quantitative Analysis:
 - Experiment: 1D 13C NMR with inverse-gated proton decoupling. This pulse sequence ensures that the proton decoupler is on only during the acquisition of the FID, suppressing C-H coupling while minimizing the Nuclear Overhauser Effect (NOE), which can lead to inaccurate quantification.
 - Pulse Angle: 30-45°. A smaller flip angle allows for a shorter relaxation delay.
 - Relaxation Delay (d1): This is a critical parameter for quantitative NMR. The delay should be at least 5 times the longest T1 relaxation time of the carbons being quantified to ensure full relaxation. For 13C-labeled sugars, T1 values can be several seconds. If a relaxation agent is not used, a d1 of 30-60 seconds may be necessary. If a relaxation agent is used, d1 can be significantly shorter (e.g., 2-5 seconds).
 - Acquisition Time (aq): Typically 1-2 seconds.



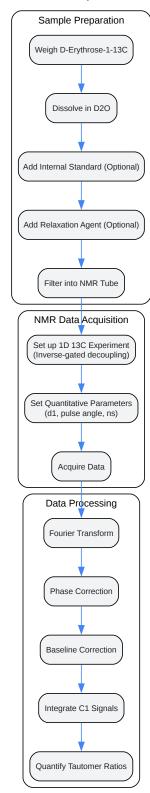
- Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio for the signals of interest. This will depend on the sample concentration and the isotopic enrichment.
- Temperature: Maintain a constant temperature, e.g., 298 K (25 °C), as chemical shifts of carbohydrates are sensitive to temperature changes.
- 3. Data Processing
- Software: Standard NMR processing software (e.g., TopSpin, Mnova).
- Procedure:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
 - Apply a baseline correction to the entire spectrum.
 - Integrate the signals corresponding to the C1 of the different tautomers of D-Erythrose.
 The relative area of each integral corresponds to the molar ratio of that tautomer in the mixture.
 - Reference the spectrum using the internal standard or an external reference.

Visualizations

Experimental Workflow

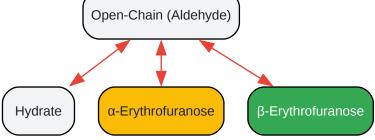


Experimental Workflow for D-Erythrose-1-13C NMR Analysis





Tautomerization of D-Erythrose in Solution Open-Chain (Aldehyde)



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References

- 1. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
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